N-(4-chlorophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide
Description
N-(4-chlorophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide is a quinazoline-derived benzamide compound characterized by a 6-methyl-4-phenylquinazolin-2-yl core linked to a 4-chlorophenyl-substituted benzamide moiety. This compound’s structure combines a chlorophenyl group (electron-withdrawing) and a methyl substituent (electron-donating), which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21ClN4O/c1-18-7-16-25-24(17-18)26(19-5-3-2-4-6-19)33-28(32-25)31-23-12-8-20(9-13-23)27(34)30-22-14-10-21(29)11-15-22/h2-17H,1H3,(H,30,34)(H,31,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZRQRJZISKQKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=C(C=C4)C(=O)NC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Substitution Reactions:
Amination: The amino group is introduced by reacting the quinazoline derivative with an appropriate amine, such as 4-chloroaniline.
Amidation: The final step involves the formation of the benzamide moiety by reacting the amine-substituted quinazoline with 4-chlorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinazoline ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group could yield a carboxylic acid derivative, while reduction of a nitro group would produce an amine.
Scientific Research Applications
N-(4-chlorophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide is a synthetic compound belonging to the class of quinazoline derivatives. Quinazoline derivatives are known for diverse biological activities. this compound's structure consists of a benzamide moiety substituted with a 4-chlorophenyl group and a 6-methyl-4-phenylquinazolin-2-yl amino group.
Potential Applications
- Medicinal Chemistry This compound can be used in medicinal chemistry. Its unique arrangement of functional groups contributes to potential biological activities.
- Drug Discovery It can be used for drug discovery as it possesses anticancer, anti-inflammatory, and antimicrobial properties.
- Biochemical Studies It can be used in biochemical studies to elucidate the specific molecular targets involved. Further investigation is required to understand the exact mechanisms of action.
Interactions with Biological Targets
Studies on the interactions of this compound with biological targets are crucial for determining its efficacy and safety profile. Initial findings suggest that this compound may interact with specific kinases or enzymes, leading to altered signaling pathways involved in cell growth and metabolism. Further research is necessary to characterize these interactions comprehensively.
Structural Similarity
Several compounds share structural similarities with this compound.
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Gefitinib | Quinazoline derivative | Used as an anticancer agent targeting epidermal growth factor receptor |
| Erlotinib | Another quinazoline-based drug | Similar mechanism targeting tyrosine kinases |
| Lapatinib | Dual tyrosine kinase inhibitor | Distinct due to its ability to inhibit multiple pathways |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in cancer research, it may inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By blocking these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide (CAS: 361160-50-1)
- Structural Differences :
- Position 6 : Bromine substituent (vs. methyl in the target compound).
- Benzamide Group : 4-Methylphenyl (vs. 4-chlorophenyl in the target).
- Physicochemical Properties: Molecular Weight: 509.4 g/mol (vs. ~479.45 g/mol for the target compound). XLogP3: 7 (indicative of higher lipophilicity due to bromine). Hydrogen Bond Donors/Acceptors: 2/4 (similar to the target compound). Rotatable Bonds: 5 (comparable to the target) .
- Implications: Bromine’s higher lipophilicity and atomic radius may enhance membrane permeability but reduce solubility. The methylphenyl group (electron-donating) vs.
Benzamide Derivatives with Heterocyclic Cores
N-(4-Bromophenyl)-4-(4-methoxybenzamido)benzamide ()
- Structural Differences :
- Core : Lacks quinazoline; features a benzamide backbone with methoxybenzamido substituents.
- Substituents : 4-Bromophenyl and methoxy groups.
- Synthesis: Prepared via reaction of 4-amino-N-(4-bromophenyl)benzamide with acid chlorides in THF/pyridine .
- Methoxy groups may improve solubility but decrease metabolic stability.
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine ()
- Structural Differences: Core: Thiazole ring (vs. quinazoline). Substituents: 4-Chlorophenyl and dimethylamino benzylidene groups.
- Comparison: Thiazole’s smaller heterocycle and dimethylamino group introduce basicity, which may enhance water solubility. However, reduced aromatic surface area could limit π-π stacking interactions critical for enzyme inhibition .
Data Tables
Table 1. Physicochemical Properties of Key Compounds
| Compound Name | Molecular Weight (g/mol) | XLogP3 | H-Bond Donors | H-Bond Acceptors | Rotatable Bonds |
|---|---|---|---|---|---|
| Target Compound | ~479.45 | ~5.5* | 2 | 5 | 5 |
| 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide | 509.4 | 7 | 2 | 4 | 5 |
| N-(4-Bromophenyl)-4-(4-methoxybenzamido)benzamide | ~457.3† | ~4.8* | 2 | 5 | 6 |
*Estimated based on structural analogs.
†Calculated from molecular formula.
Table 2. Substituent Effects on Key Properties
Research Findings and Implications
Quinazoline vs. Thiazole/Oxadiazine Cores :
Quinazolines offer extended aromatic systems for target binding compared to thiazoles () or oxadiazines (–2), which may enhance affinity but reduce solubility .
Substituent-Driven Lipophilicity :
Bromine in the analog () increases LogP by ~1.5 units vs. the target compound, highlighting the trade-off between permeability and solubility.
Synthetic Accessibility : Benzamide derivatives () are synthesized via straightforward amide couplings, whereas quinazolines often require multi-step cyclization, affecting scalability .
Biological Activity
N-(4-chlorophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide is a synthetic compound categorized as a quinazoline derivative. Its unique structural characteristics suggest potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.
Structural Overview
The compound's structure comprises:
- A benzamide moiety .
- A 4-chlorophenyl group .
- A 6-methyl-4-phenylquinazolin-2-yl amino group .
This arrangement is critical for its biological interactions and potential therapeutic applications.
1. Anticancer Properties
Quinazoline derivatives, including this compound, have been extensively studied for their anticancer properties. Initial studies indicate that this compound may exhibit significant anti-tumor activity against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| NCI-H446 (small cell lung carcinoma) | <15 | Inhibition of cell proliferation |
| A549 (lung cancer) | <12 | Induces apoptosis and cell cycle arrest |
| HeLa (cervical cancer) | <32 | Significant inhibition of proliferation |
| SMMC-7721 (liver cancer) | <10 | Concentration-dependent growth inhibition |
These results suggest that the compound may interfere with cellular signaling pathways critical for tumor growth and survival .
2. Enzyme Inhibition
The compound has shown potential as an inhibitor of specific kinases and histone deacetylases (HDACs). The inhibition of HDACs is particularly relevant in cancer therapy, as it can lead to the reactivation of tumor suppressor genes.
A comparative study highlighted the enzyme inhibitory patterns of similar compounds:
| Compound Name | Target Enzyme | IC50 Values (nM) |
|---|---|---|
| NA (N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide) | HDAC1 | 95.2 |
| HDAC2 | 260.7 | |
| HDAC3 | 255.7 |
These findings underscore the potential for this compound to act as a dual-function inhibitor targeting both kinases and HDACs, which could enhance its efficacy in cancer treatment .
Case Study 1: Antitumor Activity in Lung Cancer
In a study examining the effects of this compound on lung cancer cells, researchers found that the compound significantly inhibited cell growth in a dose-dependent manner. The study utilized an MTT assay to evaluate cell viability post-treatment, revealing that concentrations above 4 µM effectively reduced proliferation rates .
Case Study 2: Mechanistic Insights
Further investigations into the mechanism of action revealed that the compound triggers apoptosis in HeLa cells by activating caspase pathways. This apoptotic induction was confirmed through flow cytometry analysis, demonstrating an increase in sub-G1 phase cells indicative of apoptosis following treatment with the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
